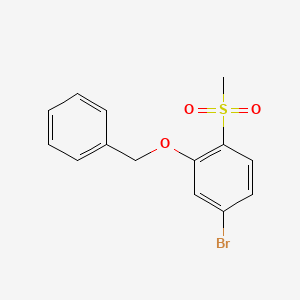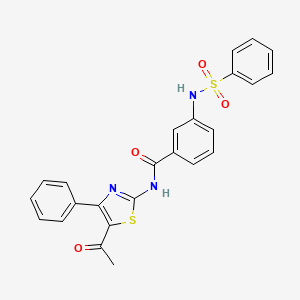
2-(Benzyloxy)-4-bromo-1-methanesulfonylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-4-bromo-1-methanesulfonylbenzene is a chemical compound used in scientific research. This compound is commonly referred to as BOMS and is a derivative of 4-bromo-1-methanesulfonylbenzene. BOMS is a potent electrophilic reagent that is used in organic synthesis and biochemical research.
Mécanisme D'action
BOMS is an electrophilic reagent that reacts with nucleophilic groups on proteins and peptides. The reaction forms a covalent bond between the BOMS molecule and the protein or peptide. This cross-linking reaction can be used to study protein-protein interactions and protein structure.
Biochemical and Physiological Effects
BOMS has no known biochemical or physiological effects on living organisms. It is used solely for scientific research purposes and is not used in any drug or medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BOMS in lab experiments is its high reactivity with nucleophilic groups on proteins and peptides. This makes it a powerful tool for studying protein-protein interactions and protein structure. However, BOMS is also highly toxic and must be handled with care. It can also be difficult to remove from proteins and peptides after cross-linking, which can complicate downstream analysis.
Orientations Futures
There are several future directions for the use of BOMS in scientific research. One area of interest is the use of BOMS in the synthesis of novel peptide nucleic acids with improved properties. Another area of interest is the use of BOMS in the study of protein-protein interactions in complex biological systems. Additionally, BOMS could be used in the development of new bioconjugation strategies for the modification of proteins and peptides.
Méthodes De Synthèse
The synthesis of BOMS involves the reaction of 4-bromo-1-methanesulfonylbenzene with benzyl alcohol in the presence of a base. The reaction produces BOMS as a white crystalline solid with a melting point of 98-100°C. The yield of BOMS is typically around 80%.
Applications De Recherche Scientifique
BOMS is widely used in scientific research as a cross-linking reagent. It is used to cross-link proteins and peptides in order to study protein-protein interactions. BOMS is also used in the synthesis of peptide nucleic acids (PNAs), which are used as probes for the detection of DNA and RNA. BOMS has also been used to modify DNA and RNA for various applications.
Propriétés
IUPAC Name |
4-bromo-1-methylsulfonyl-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3S/c1-19(16,17)14-8-7-12(15)9-13(14)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHIKUVYHZZNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(difluoromethyl)-N-[6-ethoxy-2-(3-hydroxy-3-methylbutyl)indazol-5-yl]pyridine-2-carboxamide](/img/structure/B2782842.png)
![Lithium 3-(tetrahydro-2H-pyran-4-yl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2782843.png)

![2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2782846.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2782847.png)
![2-(1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B2782848.png)


![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2782853.png)


